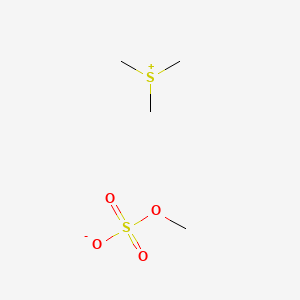

Trimethylsulfonium methyl sulfate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl sulfate;trimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXKZXRDXAZQJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)[O-].C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375389 | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-44-4 | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulfonium methyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylsulfonium Methyl Sulfate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) methyl sulfate (B86663) ((CH₃)₃S⁺ CH₃SO₄⁻) is a versatile and efficient methylating agent utilized in a variety of organic syntheses. Its ionic nature and high reactivity make it a valuable reagent in pharmaceutical research and development for the introduction of methyl groups into complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of trimethylsulfonium methyl sulfate, offering detailed experimental protocols and data analysis for researchers in the field.

Synthesis of this compound

The primary and most direct industrial synthesis of this compound involves the nucleophilic attack of dimethyl sulfide (B99878) on dimethyl sulfate. This reaction is typically carried out under controlled temperature conditions to manage its exothermic nature.

Reaction Principle

The lone pair of electrons on the sulfur atom of dimethyl sulfide attacks one of the methyl groups of dimethyl sulfate in an SN2 reaction. The sulfate group acts as the leaving group, resulting in the formation of the trimethylsulfonium cation and the methyl sulfate anion.

Experimental Protocol: Synthesis from Dimethyl Sulfide and Dimethyl Sulfate

Materials:

-

Dimethyl sulfide ((CH₃)₂S)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone (B3395972) (or acetonitrile)

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of dimethyl sulfide in anhydrous acetone.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add dimethyl sulfate to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux (approximately 40-50 °C) for 2-4 hours.[1]

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to induce precipitation.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a temperature below 50 °C.

Safety Precautions: Dimethyl sulfate is a potent alkylating agent and is extremely toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂O₄S₂ | [2] |

| Molecular Weight | 188.27 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 92-94 °C | |

| CAS Number | 2181-44-4 |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two singlets.

-

Experimental Protocol: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on an NMR spectrometer.

-

Data Interpretation:

-

A singlet at approximately 2.9 ppm corresponds to the nine equivalent protons of the three methyl groups attached to the positively charged sulfur atom ((CH₃)₃S⁺).

-

A singlet at approximately 3.4 ppm is attributed to the three protons of the methyl group of the methyl sulfate anion (CH₃SO₄⁻).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework.

-

Experimental Protocol: Prepare a sample as described for ¹H NMR and acquire the ¹³C NMR spectrum.

-

Data Interpretation:

-

A signal around 25 ppm is assigned to the carbon atoms of the trimethylsulfonium cation.

-

A signal around 55 ppm corresponds to the carbon atom of the methyl sulfate anion.

-

| NMR Data | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR (DMSO-d₆) | ~2.9 (s, 9H) | (CH₃)₃S⁺ |

| ~3.4 (s, 3H) | CH₃SO₄⁻ | |

| ¹³C NMR (DMSO-d₆) | ~25 | (CH₃)₃S⁺ |

| ~55 | CH₃SO₄⁻ |

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol: The spectrum can be obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

-

Data Interpretation:

-

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ are characteristic of C-H stretching vibrations of the methyl groups.

-

S=O stretching: Strong absorption bands in the region of 1250-1200 cm⁻¹ and 1060-1000 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the methyl sulfate anion.[3][4]

-

S-O stretching: Bands around 800 cm⁻¹ can be attributed to S-O stretching vibrations.

-

C-S stretching: Vibrations corresponding to the C-S bonds are typically observed in the fingerprint region (around 700-600 cm⁻¹).

-

| FTIR Data | **Wavenumber (cm⁻¹) ** | Assignment |

| C-H stretch | 3000 - 2850 | Methyl groups |

| S=O stretch (asymmetric) | 1250 - 1200 | Methyl sulfate anion |

| S=O stretch (symmetric) | 1060 - 1000 | Methyl sulfate anion |

| S-O stretch | ~800 | Methyl sulfate anion |

| C-S stretch | 700 - 600 | Trimethylsulfonium cation |

ESI-MS is a soft ionization technique suitable for analyzing ionic compounds like this compound.

-

Experimental Protocol: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) and introduce it into the ESI source. Analyze in both positive and negative ion modes.

-

Data Interpretation:

-

Positive Ion Mode: The spectrum will show a prominent peak corresponding to the trimethylsulfonium cation ((CH₃)₃S⁺) at m/z 77.

-

Negative Ion Mode: The spectrum will display a major peak for the methyl sulfate anion (CH₃SO₄⁻) at m/z 111.

-

Fragmentation: Collision-induced dissociation (CID) of the trimethylsulfonium cation may lead to the loss of a methyl radical or methane. Fragmentation of the methyl sulfate anion can result in the loss of SO₃.[5]

-

| ESI-MS Data | m/z | Assignment |

| Positive Ion Mode | 77 | [(CH₃)₃S]⁺ |

| Negative Ion Mode | 111 | [CH₃SO₄]⁻ |

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

References

- 1. JP3418194B2 - Method for producing trimethylsulfonium acid sulfate and method for epoxidizing carbonyl compound using trimethylsulfonium acid sulfate - Google Patents [patents.google.com]

- 2. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of trimethylsulfonium methyl sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile and reactive organic salt with significant applications in synthetic chemistry. As a potent methylating agent and a precursor to sulfur ylides, it plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization and use, and visualizations of its key reaction mechanisms.

Physical and Chemical Properties

The physical and chemical properties of trimethylsulfonium methyl sulfate are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder. Very hygroscopic. | [1][2][3] |

| Molecular Formula | C₄H₁₂O₄S₂ | [4][5] |

| Molecular Weight | 188.27 g/mol | [3][6][7] |

| Melting Point | 92-94 °C (lit.) | [2][3][7] |

| Solubility | Soluble in water and other polar solvents. Low solubility in non-polar solvents.[4][8] | |

| Hygroscopicity | Very hygroscopic. | [1] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl sulfate;trimethylsulfanium | [4] |

| CAS Number | 2181-44-4 | [4][5] |

| Chemical Stability | Stable under normal ambient conditions (room temperature). Moisture sensitive.[9][10] | |

| Reactivity | Reacts with strong oxidizing agents and strong acids.[10] | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4][9] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338. | [6][7] |

| InChI Key | ANXKZXRDXAZQJT-UHFFFAOYSA-M | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a primary synthetic application are provided below.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry. If necessary, dry it under vacuum.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the powder enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The packed sample should be 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (92-94 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Test tubes or small vials

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles against a dark background.

-

If the solid dissolves completely, the substance is considered soluble at that concentration.

-

If the solid does not dissolve, the mixture can be gently heated in a water bath to observe if solubility increases with temperature.[4]

-

For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the dissolved salt in the filtrate determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation or spectroscopic methods).

Epoxidation of a Ketone via the Corey-Chaykovsky Reaction

This compound is a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.[5][9]

Materials:

-

This compound

-

A ketone (e.g., cyclohexanone)

-

A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringes for liquid transfer

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

To the flask, add this compound (1.1 equivalents).

-

Add the anhydrous solvent (e.g., DMSO) to the flask and stir until the salt is dissolved.

-

Slowly add the strong base (1.0 equivalent) to the solution at room temperature. The formation of the sulfur ylide (dimethylsulfonium methylide) will occur.

-

After stirring for a designated period (e.g., 15-30 minutes) to ensure complete ylide formation, cool the reaction mixture in an ice bath.

-

Slowly add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Key Reaction Mechanism and Experimental Workflow

The Corey-Chaykovsky Reaction Mechanism

The Corey-Chaykovsky reaction is a fundamental transformation in organic synthesis for the formation of epoxides from carbonyl compounds using a sulfur ylide.[1][5][9] The mechanism involves the initial formation of the sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon, and subsequent intramolecular ring-closing to form the epoxide.

Caption: The mechanism of the Corey-Chaykovsky reaction.

Experimental Workflow for Epoxidation

The following diagram illustrates a typical laboratory workflow for the synthesis of an epoxide from a ketone using this compound.

Caption: A general experimental workflow for epoxide synthesis.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for methylation reactions and the preparation of epoxides via the Corey-Chaykovsky reaction. A thorough understanding of its physical properties, safe handling procedures, and optimized reaction protocols is essential for its effective utilization in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals in the field of drug development and chemical synthesis.

References

- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 2. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. US5191124A - Sulfonium salts having acid-labile groups - Google Patents [patents.google.com]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. CA2118820C - Process for the preparation of an epoxide - Google Patents [patents.google.com]

Spectroscopic Profile of Trimethylsulfonium Methyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Trimethylsulfonium (B1222738) methyl sulfate (B86663) (CAS 2181-44-4). Due to the proprietary nature of the spectral data, this document outlines the types of data available and their sources, followed by detailed, generalized experimental protocols for acquiring similar spectra.

Core Data Presentation

While direct access to the spectral data for Trimethylsulfonium methyl sulfate is limited, the following tables summarize the types of spectral information that have been generated and cataloged, according to public databases.[1] Researchers interested in obtaining the specific data are encouraged to consult the original sources.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Experiment | Source | Notes |

| ¹H NMR | Sigma-Aldrich Co. LLC. | Data for the proton nuclei, providing information on the chemical environment and structure. |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna | Data for the carbon-13 nuclei, offering insight into the carbon skeleton of the molecule. |

Table 2: Infrared (IR) Spectroscopy Data

| Experiment | Source | Notes |

| ATR-IR | Aldrich | Attenuated Total Reflectance Infrared Spectroscopy data, identifying functional groups present in the molecule.[1] |

Table 3: Mass Spectrometry (MS) Data

| Experiment | Ion | Source | Notes |

| LC-ESI-QQ | Trimethylsulfonium Cation | Human Metabolome Database (HMDB) | Mass-to-charge ratio data for the cationic component of the target compound.[2] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are intended to serve as a guide for researchers looking to acquire spectral data for similar solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, Deuterium Oxide). The choice of solvent should be based on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the probe temperature to a standard value, typically 25°C.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water.

-

A small amount of a volatile acid (e.g., formic acid) or base may be added to the solvent to promote ionization.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

-

Operate the instrument in positive ion mode to detect the trimethylsulfonium cation.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant mass range.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of interest. For this compound, this would primarily be the trimethylsulfonium cation in positive ion mode.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships between spectroscopic experiments and structural information.

References

An In-depth Technical Guide to the Solubility of Trimethylsulfonium Methyl Sulfate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile reagent with applications in organic synthesis and the formation of ionic liquids.[1] A critical aspect of its utility is its solubility profile in various organic solvents, which dictates its application in different reaction and processing conditions. This technical guide provides a comprehensive overview of the solubility of trimethylsulfonium methyl sulfate, addressing the current landscape of available data, expected solubility trends, and standardized methodologies for its empirical determination. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information and provides a robust experimental framework for researchers to determine solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical formula [(CH₃)₃S]⁺[CH₃SO₄]⁻, is a quaternary sulfonium (B1226848) salt. It is a white crystalline powder with a melting point of 92-94 °C.[2] Its ionic nature, comprising a trimethylsulfonium cation and a methyl sulfate anion, is the primary determinant of its solubility characteristics. As a salt, it is generally anticipated to be more soluble in polar solvents that can effectively solvate the constituent ions. Conversely, it is expected to exhibit low solubility in non-polar organic solvents.[3][4]

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in common organic solvents. This absence of standardized data necessitates a qualitative assessment based on the principles of chemical interactions and the general behavior of similar ionic compounds.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity (polar protic, polar aprotic, and non-polar). This information is inferred from the general solubility of sulfonium salts and the fundamental principle of "like dissolves like."[3][5]

| Solvent Category | Solvent | Chemical Formula | Expected Solubility | Rationale |

| Polar Protic | Water | H₂O | Highly Soluble | The high polarity and hydrogen bonding ability of water effectively solvate both the cation and anion.[3] |

| Methanol (B129727) | CH₃OH | Soluble | As a polar protic solvent, methanol can solvate the ions, though likely less effectively than water. | |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, its polarity allows for the dissolution of the salt. Trimethylsulfonium chloride is known to be very soluble in ethanol.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide | (CH₃)₂SO | Likely Soluble | DMSO is a highly polar aprotic solvent capable of solvating cations well. |

| Acetonitrile | CH₃CN | Likely Soluble | Its high polarity suggests it should be a suitable solvent. | |

| Acetone | (CH₃)₂CO | Sparingly Soluble | While polar, its solvating power for ionic salts may be less than that of more polar aprotic solvents. | |

| Dichloromethane | CH₂Cl₂ | Sparingly Soluble | It is a borderline polar aprotic solvent and may exhibit some solvating capability for the salt.[7] | |

| Non-Polar | Toluene (B28343) | C₇H₈ | Insoluble | The non-polar nature of toluene provides no mechanism for solvating the ions of the salt. |

| Hexane | C₆H₁₄ | Insoluble | As a non-polar alkane, it is a very poor solvent for ionic compounds. | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Despite the presence of an oxygen atom, its overall non-polar character makes it a poor solvent for ionic salts. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following detailed protocol outlines a standard method for determining the solubility of a solid organic salt like this compound in an organic solvent.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical instrument (e.g., NMR, gravimetric analysis).

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation is reached.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Gravimetric Analysis: The most straightforward method is to evaporate the solvent from the filtered, weighed sample and weigh the remaining solid solute.

-

Instrumental Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Logical Relationship of Solubility

This diagram illustrates the general principle governing the solubility of an ionic salt like this compound in different types of solvents.

Caption: Principle of Ionic Salt Solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the existing literature, a strong qualitative understanding can be derived from its ionic structure. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community, enabling the broader and more efficient application of this important chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Sulfonium - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations on Trimethylsulfonium Methyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium (B1222738) methyl sulfate (B86663), with the chemical formula [(CH₃)₃S]⁺[CH₃SO₄]⁻, is a salt widely recognized in organic synthesis as a potent and versatile methylating agent.[1] Its utility in pharmaceutical research and drug development is significant, particularly in the formation of complex organic molecules and epoxides from aldehydes and ketones. Understanding the fundamental electronic structure, vibrational properties, and reactivity of this ionic compound at a molecular level is crucial for optimizing its application and designing novel synthetic pathways.

Quantum chemical calculations offer a powerful theoretical framework to elucidate these properties. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, vibrational spectra, reaction energetics, and mechanistic pathways with high accuracy. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study trimethylsulfonium methyl sulfate, detailing proposed computational protocols, presenting analogous quantitative data for its constituent ions, and exploring its primary reaction mechanism.

Proposed Methodology for Quantum Chemical Calculations

The study of ionic liquids like this compound requires a robust computational approach that can accurately model the constituent ions and their interactions.[2][3] Density Functional Theory (DFT) is a widely used and effective method for such systems, balancing computational cost with accuracy.[4][5]

Experimental Protocols: A Detailed Computational Workflow

A thorough computational investigation of this compound would involve the following steps:

-

Software Selection: All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian 16.

-

Model System: The study would begin by modeling the individual ions, trimethylsulfonium ((CH₃)₃S⁺) and methyl sulfate (CH₃SO₄⁻), separately. Subsequently, the ion pair [(CH₃)₃S]⁺[CH₃SO₄]⁻ would be modeled to investigate inter-ionic interactions.

-

Geometry Optimization: The molecular geometries of the ions and the ion pair would be optimized without constraints. A suitable level of theory, such as the B3LYP hybrid functional with the 6-311++G(d,p) basis set, is recommended.[5][6] This combination provides a good description of electronic structure, electron correlation, and includes diffuse functions (++) to accurately model the anionic species.

-

Vibrational Frequency Analysis: Following successful geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structures correspond to true energy minima. These calculations yield the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[7]

-

Solvation Effects: To simulate the behavior in a solution, which is relevant to its synthetic applications, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model would be employed.[4][8] Acetonitrile or dimethyl sulfoxide (B87167) (DMSO) are common solvents for such reactions and would be appropriate choices.

-

Reaction Pathway Analysis: To study its function as a methylating agent, a representative Sₙ2 reaction (e.g., methylation of a simple nucleophile like ammonia (B1221849) or a phenoxide) would be modeled. This involves:

-

Transition State (TS) Search: Locating the transition state structure for the methyl transfer reaction using methods like the Berny algorithm (OPT=TS).

-

TS Verification: Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to connect the transition state to the reactant and product complexes, verifying the proposed reaction pathway.[9]

-

Computational Analysis of Constituent Ions

While specific high-level calculations for this compound are not abundant in the literature, data from analogous sulfonium (B1226848) salts and sulfate anions provide excellent reference points for expected structural and vibrational properties.[5][10][11]

Trimethylsulfonium Cation ((CH₃)₃S⁺)

The trimethylsulfonium cation features a sulfur atom with a trigonal pyramidal geometry.

Table 1: Predicted Geometric Parameters for Trimethylsulfonium Cation

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(S-C) | S-C bond length | ~1.80 Å |

| r(C-H) | C-H bond length | ~1.09 Å |

| ∠(C-S-C) | C-S-C bond angle | ~102° |

| ∠(S-C-H) | S-C-H bond angle | ~109.5° |

Values are estimated based on DFT calculations of similar sulfonium salts.[10][11]

Table 2: Key Predicted Vibrational Frequencies for Trimethylsulfonium Cation

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3000-2900 | C-H stretching (asymmetric & symmetric) |

| ~1450-1400 | CH₃ deformation (asymmetric & symmetric) |

| ~1300 | CH₃ rocking |

| ~750-650 | C-S stretching (asymmetric & symmetric) |

Assignments based on DFT calculations and experimental data of related sulfonium compounds.[5]

Methyl Sulfate Anion (CH₃SO₄⁻)

The methyl sulfate anion consists of a central sulfur atom tetrahedrally coordinated to four oxygen atoms, with one oxygen bonded to a methyl group.

Table 3: Predicted Geometric Parameters for Methyl Sulfate Anion

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(S=O) | S-O (double bond) length | ~1.45 Å |

| r(S-O(C)) | S-O (single bond to C) length | ~1.60 Å |

| r(O-C) | O-C bond length | ~1.47 Å |

| ∠(O=S=O) | O=S=O bond angle | ~113° |

| ∠(O=S-O(C)) | O=S-O(C) bond angle | ~105° |

Values are estimated based on DFT calculations of organosulfates.[12]

Table 4: Key Predicted Vibrational Frequencies for Methyl Sulfate Anion

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3000-2900 | C-H stretching |

| ~1450 | CH₃ deformation |

| ~1280-1200 | SO₂ asymmetric stretching |

| ~1060 | SO₂ symmetric stretching |

| ~1000 | C-O stretching |

| ~800-750 | S-O stretching |

Assignments based on experimental and computational studies of organosulfates.[12][13]

Experimental Data and Theoretical Correlation

Experimental spectroscopic data provides a critical benchmark for validating computational results. The Attenuated Total Reflectance (ATR) FTIR spectrum for this compound is publicly available.[14]

Analysis of Experimental ATR-FTIR Spectrum: The experimental spectrum shows several key absorption regions that can be tentatively assigned based on the predicted frequencies of the individual ions:

-

~2900-3050 cm⁻¹: A series of sharp peaks corresponding to the C-H stretching modes of the methyl groups on both the cation and the anion.

-

~1400-1480 cm⁻¹: Peaks associated with the CH₃ bending (deformation) modes.

-

~1200-1250 cm⁻¹: A very strong, broad absorption characteristic of the asymmetric S=O stretching vibrations of the methyl sulfate anion.[15]

-

~1050 cm⁻¹: A strong peak likely arising from the symmetric S=O stretching of the anion.[15]

-

Below 1000 cm⁻¹: A complex "fingerprint" region containing C-S stretching modes from the cation and S-O and C-O stretching modes from the anion.

A full computational analysis of the ion pair would be necessary to account for shifts in these frequencies due to ion-ion interactions and to resolve the overlapping peaks in the fingerprint region.

Reaction Pathway Analysis: The Sₙ2 Methylation Mechanism

The primary chemical function of this compound is to act as an electrophilic methyl group donor in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] In this process, a nucleophile (Nu⁻) attacks the carbon atom of one of the methyl groups of the (CH₃)₃S⁺ cation, leading to the displacement of dimethyl sulfide (B99878) ((CH₃)₂S), a neutral and stable leaving group.

Quantum chemical calculations are ideally suited to model this pathway.[16][17] By locating the transition state, researchers can calculate the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. Analysis of the transition state geometry reveals the extent of bond formation (Nu-C) and bond cleavage (C-S) at the apex of the reaction profile.

Conclusion

While a dedicated, comprehensive quantum chemical study on this compound is not yet prevalent in the literature, the methodologies and analogous data are well-established. A computational investigation using Density Functional Theory would provide invaluable, atomistic-level insights into the geometric and electronic structure of this important methylating agent. Furthermore, such studies can precisely map the Sₙ2 reaction pathway, yielding activation energies that are critical for understanding its reactivity and selectivity. For professionals in drug development and organic synthesis, leveraging these computational tools can accelerate the rational design of new processes, predict reaction outcomes, and deepen the fundamental understanding of this versatile reagent.

References

- 1. mt.com [mt.com]

- 2. Molecular Simulation and Quantum Chemistry Calculation of Ionic Liquids [manu56.magtech.com.cn]

- 3. Quantum Chemical Methods for the Prediction of Energetic, Physical, and Spectroscopic Properties of Ionic Liquids. | Semantic Scholar [semanticscholar.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. s3.smu.edu [s3.smu.edu]

- 10. The Structure and Conformational Behavior of Sulfonium Salt Glycosidase Inhibitors in Solution: A Combined Quantum Mechanical NMR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S N 2 regioselectivity in the esterification of 5- and 7-membered azacycloalkane quaternary salts: a DFT study to reveal the transition state ring con ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00695J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. jchr.org [jchr.org]

- 17. mdpi.com [mdpi.com]

Unlocking Novel Transformations: A Technical Guide to Trimethylsulfonium Methyl Sulfate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Trimethylsulfonium (B1222738) methyl sulfate (B86663) [(CH₃)₃S]⁺[CH₃SO₄]⁻ is a versatile and powerful reagent in organic synthesis, primarily recognized for its role in methylation and the formation of three-membered rings such as epoxides. This guide provides an in-depth exploration of its applications, focusing on reaction mechanisms, experimental protocols, and quantitative data to empower researchers in the discovery and development of novel chemical entities.

Core Applications and Novel Reactions

Trimethylsulfonium methyl sulfate serves as a key precursor to dimethylsulfonium methylide, a sulfur ylide that is central to the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones. Beyond this cornerstone application, it is also recognized as a methylating agent, capable of transferring a methyl group to various nucleophiles.[1][2]

Epoxidation of Carbonyl Compounds

The reaction of this compound with a strong base generates dimethylsulfonium methylide, which then reacts with aldehydes and ketones to yield epoxides. This transformation is a valuable alternative to other epoxidation methods, particularly for the synthesis of terminal epoxides.

Reaction Mechanism: The Corey-Chaykovsky Reaction

The generally accepted mechanism for the Corey-Chaykovsky reaction involves the following key steps:

-

Ylide Formation: A strong base deprotonates the trimethylsulfonium salt to form the highly reactive dimethylsulfonium methylide.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.

-

Intramolecular Cyclization: The resulting alkoxide undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium (B1226848) group. This results in the formation of the epoxide and the displacement of dimethyl sulfide (B99878) as a neutral leaving group.

Quantitative Data on Epoxidation Reactions

The following table summarizes the epoxidation of various carbonyl compounds using this compound.

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| 1,4-Cyclohexanedione (B43130) ethylene (B1197577) ketal | 1,7,10-Trioxa-dispiro[2.2.4.2]dodecane | (CH₃)₃S⁺CH₃SO₄⁻, 50% NaOH, CH₂Cl₂, reflux, 24h | 93 | [3] |

| 1-(2,4-dichlorophenyl)pentan-1-one | 1-(2,4-dichlorophenyl)-1-pentyl-oxirane | (CH₃)₃S⁺ cation, KOH, tert-butanol, RT | 73 | [4] |

| Benzaldehyde | Styrene oxide | (CH₃)₃S⁺CH₃SO₄⁻, KOH | Not Specified | [4] |

| Quinoline-3-carboxaldehyde | 3-(Oxiran-2-yl)quinoline | (CH₃)₃S⁺CH₃SO₄⁻, 50% NaOH, CH₂Cl₂ | Not Specified | [5] |

Experimental Protocol: Epoxidation of 1,4-Cyclohexanedione Ethylene Ketal [3]

-

To a solution of 1,4-cyclohexanedione ethylene ketal (12.00 g, 76.83 mmol, 1.0 equiv.) in 120 mL of methylene (B1212753) chloride, add this compound (18.8 g, 99.88 mmol, 1.3 equiv.).

-

Add 40 mL of 50% aqueous sodium hydroxide (B78521) (NaOH).

-

Reflux the reaction mixture for 24 hours.

-

After cooling, remove the methylene chloride by distillation.

-

Add 200 mL of ether and wash the ether layer with water.

-

Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield 1,7,10-trioxa-dispiro[2.2.4.2]dodecane as a yellow oil (12.13 g, 93% yield). No further purification is necessary.

Methylation Reactions

This compound is also described as a potent methylating agent, useful in the synthesis of pharmaceuticals and agrochemicals.[1][6] It facilitates the introduction of methyl groups into various organic molecules, which can be crucial for modifying their biological activity and physical properties.[1] While specific protocols detailing the use of the methyl sulfate salt for O-, N-, or C-methylation are not as prevalent in the literature as those for its halide counterparts, its utility as a methylating agent is well-recognized.[1] The general principle involves the nucleophilic attack on one of the methyl groups of the sulfonium salt.

Plausible Methylation Pathways

Further research is encouraged to delineate specific reaction conditions and substrate scope for methylation reactions utilizing this compound.

Conclusion

This compound is a valuable reagent for organic synthesis, with its most prominent and well-documented application being the epoxidation of aldehydes and ketones via the Corey-Chaykovsky reaction. This guide has provided detailed mechanistic insights, quantitative data, and a specific experimental protocol for this transformation. While its role as a methylating agent is established, further exploration of its synthetic utility in this capacity is warranted. The information presented herein aims to serve as a foundational resource for scientists and researchers, facilitating the discovery of novel reactions and the development of innovative synthetic methodologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Generation of trimethylsulfonium cation from dimethyl sulfoxide and dimethyl sulfate: implications for the synthesis of epoxides from aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [oakwoodchemical.com]

Methodological & Application

Application Notes and Protocols: Epoxidation of Aldehydes and Ketones using Trimethylsulfonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of epoxides is a fundamental transformation in organic synthesis, providing key intermediates for the preparation of a wide array of complex molecules, including pharmaceuticals. The Corey-Chaykovsky reaction offers a powerful and reliable method for the conversion of aldehydes and ketones to their corresponding epoxides.[1][2] This application note details the use of trimethylsulfonium (B1222738) methyl sulfate (B86663) as an efficient reagent for this transformation. Trimethylsulfonium methyl sulfate serves as a precursor to the reactive intermediate, dimethylsulfonium methanide (B1207047) (a sulfur ylide), which undergoes nucleophilic addition to the carbonyl group, ultimately leading to the formation of an oxirane ring.[3][4] This method is noted for its broad substrate scope and generally high yields.

Reaction Principle

The epoxidation of aldehydes and ketones using this compound proceeds via the Corey-Chaykovsky reaction. The process is initiated by the deprotonation of the trimethylsulfonium cation to form the highly reactive dimethylsulfonium methanide ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting betaine (B1666868) intermediate subsequently undergoes an intramolecular SN2 reaction to form the three-membered epoxide ring and liberate dimethyl sulfide (B99878) as a byproduct.[5][6]

Data Presentation

The following table summarizes the yields of epoxidation for a variety of aldehydes and ketones using a trimethylsulfonium salt and a base. While the specific data below was generated using trimethylsulfonium iodide, the reactivity of this compound is analogous, and similar results can be expected under optimized conditions.

| Entry | Substrate (Aldehyde/Ketone) | Product (Epoxide) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyloxirane | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 92 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)oxirane | 88 |

| 4 | Cinnamaldehyde | 2-Styryloxirane | 75 |

| 5 | Acetophenone | 2-Methyl-2-phenyloxirane | 94 |

| 6 | Benzophenone | 2,2-Diphenyloxirane | 97[7] |

| 7 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 82 |

| 8 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-oxaspiro[2.5]octane | 89 |

Experimental Protocols

General Protocol for the Epoxidation of Aldehydes and Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aldehyde or ketone

-

Potassium hydroxide (B78521) (KOH), crushed, or Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butanol (B103910) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether or Ethyl acetate (B1210297)

-

Water, deionized

-

Brine, saturated solution of NaCl

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 equivalents).

-

Add anhydrous tert-butanol or DMSO to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add crushed potassium hydroxide or sodium hydride (1.2-1.5 equivalents) portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 15-30 minutes, during which the sulfur ylide is generated in situ.

-

Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by a wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude epoxide can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Example Protocol: Epoxidation of 1-(2,4-dichlorophenyl)pentan-1-one

A specific example of the epoxidation of a ketone is provided below, adapted from a patented procedure.[2]

-

To a stirred mixture of 1-(2,4-dichlorophenyl)pentan-1-one (1.0 eq) and trimethylsulfonium hydrogen sulfate (1.05 eq) in tert-butyl alcohol, add potassium hydroxide flakes (5.0 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, the resulting epoxide can be isolated using a standard aqueous work-up and extraction, followed by purification. The reported yield for this transformation is 73%.

Mandatory Visualizations

References

- 1. EP0124009B1 - Process for the preparation of oxiranes - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Corey-Chaykovsky Reaction Utilizing Trimethylsulfonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[3] The use of trimethylsulfonium (B1222738) methyl sulfate (B86663) as a precursor for the sulfur ylide, dimethylsulfonium methylide, offers a practical and effective method for these transformations, particularly in the synthesis of epoxides from carbonyl compounds.[4][5] Epoxides are valuable intermediates in medicinal chemistry and drug development due to their versatile reactivity, allowing for the introduction of various functionalities. This document provides detailed application notes and protocols for conducting the Corey-Chaykovsky reaction with trimethylsulfonium methyl sulfate.

Reaction Principle and Applications

The Corey-Chaykovsky reaction is a versatile tool for the synthesis of:

The reaction proceeds via the nucleophilic attack of the sulfur ylide on the electrophilic carbon of the substrate. In the case of carbonyl compounds, this is followed by an intramolecular SN2 reaction to form the epoxide and liberate dimethyl sulfide (B99878).[6][7]

Advantages of this compound:

While various trimethylsulfonium salts can be used, the methyl sulfate derivative is a useful reagent for the methylenation of aldehydes and ketones to form epoxides.[4] It can be prepared from readily available starting materials like dimethyl sulfide and dimethyl sulfate.[2]

Experimental Protocols

Preparation of this compound

A common method for the in-situ generation of the active ylide precursor involves the reaction of dimethyl sulfide with dimethyl sulfate.[2]

Procedure:

-

To a solution of dimethyl sulfate (1.50 mol) in acetonitrile (B52724) (700 mL), add a solution of dimethyl sulfide (1.65 mol) in acetonitrile (300 mL) with stirring at room temperature.[2]

-

Allow the mixture to stand overnight. The resulting solution contains this compound and is ready for the subsequent ylide formation and reaction.[2]

General Protocol for Epoxidation using this compound

This protocol describes the in-situ formation of dimethylsulfonium methylide from this compound and its subsequent reaction with an aldehyde or ketone.

Materials:

-

This compound solution in acetonitrile (prepared as described above)

-

Aldehyde or ketone

-

Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Sodium Methoxide (B1231860) (NaOMe))[1][8][9]

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), or Acetonitrile)[1][8]

-

Standard laboratory glassware and work-up reagents.

Procedure:

-

To a stirred solution of this compound (1.1-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equivalent).

-

Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

-

Slowly add the base (1.1-1.5 equivalents). For instance, sodium methoxide can be added to the mixture of dimethyl sulfate and dimethyl sulfide in acetonitrile to generate the ylide.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.

Quantitative Data

The following table summarizes representative yields for the Corey-Chaykovsky reaction with various substrates and sulfonium (B1226848) salts. While specific data for this compound is less commonly tabulated in single sources, the yields are expected to be comparable to other trimethylsulfonium salts under optimized conditions.

| Substrate | Sulfonium Salt | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Allyl cyclohexanone | Trimethylsulfonium iodide | KOtBu | DMSO | Room Temp. | 2 | 88 |

| Intermediate 22 (complex alkaloid precursor) | Me₃SOI | NaH | DMSO | Room Temp. | 6 | 90 |

| Intermediate 22 (complex alkaloid precursor) | Me₃SI | NaH | DMSO/THF | 65 °C to 0 °C, then RT | 6 | 92 |

| Kobusone | Trimethylsulfonium iodide | KOtBu | DMF | 0 °C | - | 91 |

| Symmetric tricyclic enone | Trimethylsulfoxonium iodide | KOtBu | DMSO | Room Temp. | - | 69 |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. [1]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

In case of accidental ingestion, which may be damaging to health, seek immediate medical attention.[1]

-

Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[1][6]

Visualizations

Reaction Mechanism

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

Experimental Workflow

Caption: General workflow for the Corey-Chaykovsky epoxidation.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. RSC - Page load error [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Methylation of Phenols with Trimethylsulfonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-methylation of phenols using trimethylsulfonium (B1222738) methyl sulfate (B86663). This method offers an alternative to traditional methylating agents, such as methyl iodide and dimethyl sulfate. The protocol outlines the reaction setup, workup, and purification procedures. Additionally, this document includes a summary of reaction performance with various phenolic substrates, safety precautions, and a graphical representation of the experimental workflow.

Introduction

The methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[1] While classical reagents like dimethyl sulfate and methyl iodide are effective, they are also highly toxic and volatile.[2] Trimethylsulfonium salts, such as trimethylsulfonium methyl sulfate, present a less hazardous alternative for methylation reactions.[3][4] These reagents are typically stable, crystalline solids that are easier to handle.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks one of the methyl groups of the trimethylsulfonium cation, with the volatile and neutral dimethyl sulfide (B99878) as the leaving group.[5]

Data Presentation

The following table summarizes the expected yields for the methylation of various phenolic substrates using a protocol analogous to the one described below with trimethylsulfonium bromide, a closely related salt. The reactivity of this compound is expected to be similar.

| Phenolic Substrate | Product | Typical Yield (%) | Notes |

| 2-Hydroxy-5-methylbenzophenone | 2-Methoxy-5-methylbenzophenone | 85-92% | Reaction is generally efficient for phenols with ortho-carbonyl substitution.[4] |

| Hydroquinone | p-Dimethoxybenzene | 28-46% | Yields for di-methylation can be moderate, with significant formation of the mono-methylated product.[4] |

| p-Cresol | 4-Methoxytoluene | ~90% | Electron-donating groups on the phenol (B47542) generally lead to high yields. |

| 4-Nitrophenol | 4-Nitroanisole | ~70% | Electron-withdrawing groups may require longer reaction times or slightly higher temperatures, but still provide good yields. |

Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.

Experimental Protocol

This protocol is adapted from a procedure for the methylation of phenols using the analogous reagent, trimethylsulfonium bromide.[4]

Materials:

-

Phenolic substrate

-

This compound ((CH₃)₃S(OSO₃CH₃))

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Polyethylene glycol (PEG))

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq), this compound (1.2 - 1.5 eq), and anhydrous potassium carbonate (1.2 - 1.5 eq).

-

Under an inert atmosphere, add the anhydrous polar aprotic solvent. The volume of solvent should be sufficient to ensure good stirring of the suspension.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the reaction mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.

-

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[3] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Mandatory Visualization

Caption: Experimental workflow for the methylation of phenols.

References

- 1. researchgate.net [researchgate.net]

- 2. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]

Application Notes and Protocols: Synthesis of Aziridines from Imines using Trimethylsulfonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered heterocyclic motifs prevalent in numerous biologically active compounds and serve as versatile synthetic intermediates in organic chemistry. Their synthesis has been a subject of extensive research, with various methods developed to access this important structural unit. Among these, the Corey-Chaykovsky reaction stands out as a powerful tool for the construction of aziridine (B145994) rings.[1][2] This reaction involves the transfer of a methylene (B1212753) group from a sulfur ylide to an imine.

This application note details the synthesis of aziridines from a variety of imines through the agency of dimethylsulfonium methylide, generated in situ from trimethylsulfonium (B1222738) methyl sulfate (B86663). This method offers a convenient and efficient route to a range of N-substituted aziridines. We provide detailed experimental protocols, quantitative data on reaction yields and diastereoselectivity for various substrates, and a discussion of the reaction mechanism.

Reaction Mechanism

The synthesis of aziridines from imines using a sulfur ylide, such as dimethylsulfonium methylide, proceeds via the well-established Corey-Chaykovsky reaction mechanism.[1][3] The key steps are as follows:

-

Ylide Formation: In the initial step, a strong base is used to deprotonate the trimethylsulfonium salt, in this case, trimethylsulfonium methyl sulfate, to generate the highly reactive dimethylsulfonium methylide.

-

Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbon of the imine, leading to the formation of a zwitterionic betaine (B1666868) intermediate.[4]

-

Intramolecular Cyclization: The negatively charged nitrogen atom in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the dimethyl sulfonium (B1226848) group. This results in a ring-closing displacement of dimethyl sulfide, a good leaving group, to form the final aziridine product.

Computational studies have shown that for semistabilized ylides, the formation of the betaine is often the rate-determining and selectivity-determining step.[1] The stereochemical outcome of the reaction is influenced by the steric and electronic properties of both the imine and the ylide.

Caption: General mechanism for the synthesis of aziridines from imines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of aziridines from various imines using dimethylsulfonium methylide. The data has been compiled from various literature sources where similar reaction conditions were employed.

Table 1: Synthesis of N-Sulfonylaziridines from N-Sulfonylimines

| Entry | Imine Substrate (Ar) | N-Protecting Group (PG) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | Phenyl | Tosyl (Ts) | 2-Phenyl-1-tosylaziridine | 85 | >95:5 | [5] |

| 2 | 4-Chlorophenyl | Tosyl (Ts) | 2-(4-Chlorophenyl)-1-tosylaziridine | 82 | >95:5 | [5] |

| 3 | 4-Methoxyphenyl | Tosyl (Ts) | 2-(4-Methoxyphenyl)-1-tosylaziridine | 88 | >95:5 | [5] |

| 4 | 2-Naphthyl | Tosyl (Ts) | 2-(2-Naphthyl)-1-tosylaziridine | 79 | >95:5 | [5] |

| 5 | Phenyl | 2-Nitrobenzenesulfonyl (Ns) | 2-Phenyl-1-(2-nitrobenzenesulfonyl)aziridine | 91 | >95:5 | [2] |

| 6 | Phenyl | Methanesulfonyl (Ms) | 2-Phenyl-1-methanesulfonylaziridine | 75 | >95:5 | [2] |

Table 2: Synthesis of N-Sulfinylaziridines from N-tert-Butanesulfinylimines

| Entry | Imine Substrate (R) | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Phenyl | 2-Phenyl-1-(tert-butylsulfinyl)aziridine | 84 | 95:5 | [6] |

| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-1-(tert-butylsulfinyl)aziridine | 78 | 94:6 | [6] |

| 3 | 2-Thienyl | 2-(2-Thienyl)-1-(tert-butylsulfinyl)aziridine | 75 | 91:9 | [6] |

| 4 | Cyclohexyl | 2-Cyclohexyl-1-(tert-butylsulfinyl)aziridine | 63 | 77:23 | [6] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from N-Tosylimines

This protocol is a general representation adapted from literature procedures for the Corey-Chaykovsky aziridination.

Materials:

-

N-Tosylimine (1.0 mmol)

-

This compound (1.2 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 mmol) or Potassium tert-butoxide (1.5 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.5 mmol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous DMSO (5 mL) to the flask and stir the suspension.

-

In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DMSO (5 mL).

-

Slowly add the this compound solution to the sodium hydride suspension at room temperature. The mixture will turn milky white, indicating the formation of the ylide. Stir for 15-20 minutes.

-

Dissolve the N-tosylimine (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting imine.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-